molecular formula C13H18O5 B12546638 Methyl 3,4-diethoxy-5-methoxybenzoate CAS No. 144029-04-9

Methyl 3,4-diethoxy-5-methoxybenzoate

Cat. No.: B12546638
CAS No.: 144029-04-9
M. Wt: 254.28 g/mol
InChI Key: YCWQUTCRNZWCAQ-UHFFFAOYSA-N
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Description

Methyl 3,4-diethoxy-5-methoxybenzoate is an organic compound with the molecular formula C12H16O5. It is a derivative of benzoic acid, characterized by the presence of methoxy and diethoxy groups attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-diethoxy-5-methoxybenzoate can be synthesized through the esterification of 3,4-diethoxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diethoxy-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: 3,4-diethoxy-5-methoxybenzoic acid.

    Reduction: 3,4-diethoxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3,4-diethoxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,4-diethoxy-5-methoxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydroxy-5-methoxybenzoate: Similar structure but with hydroxyl groups instead of ethoxy groups.

    Methyl 3,4-dimethoxybenzoate: Lacks the ethoxy groups present in methyl 3,4-diethoxy-5-methoxybenzoate.

    Methyl 3,4,5-trimethoxybenzoate: Contains an additional methoxy group compared to this compound.

Uniqueness

This compound is unique due to the presence of both methoxy and diethoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

144029-04-9

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3,4-diethoxy-5-methoxybenzoate

InChI

InChI=1S/C13H18O5/c1-5-17-11-8-9(13(14)16-4)7-10(15-3)12(11)18-6-2/h7-8H,5-6H2,1-4H3

InChI Key

YCWQUTCRNZWCAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OC)C(=O)OC

Origin of Product

United States

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